molecular formula C24H20N2O3S2 B2641659 N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 397290-22-1

N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2641659
CAS RN: 397290-22-1
M. Wt: 448.56
InChI Key: FLPFZHJHFYZGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for drug development.

Scientific Research Applications

Metabolism and Pharmacokinetics

Compounds structurally related to N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide have been studied for their metabolism, disposition, and pharmacokinetic properties. For instance, studies on SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into how similar compounds are metabolized and excreted in humans. These studies highlight the importance of understanding the metabolic pathways, including oxidation, reduction, and conjugation processes, which can significantly influence the efficacy and safety of these compounds in clinical settings (Renzulli et al., 2011).

Therapeutic Applications

Compounds with benzamide structures have been explored for their therapeutic potential in various medical conditions. For example, venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, demonstrates the role of such compounds in treating hematologic malignancies. The understanding of absorption, metabolism, excretion, and the identification of major metabolites are crucial for the development of effective treatments (Liu et al., 2017).

Anti-Inflammatory and Antiallergic Effects

Research on derivatives like SG-HQ2, a synthetic analogue of gallic acid, shows significant anti-inflammatory and antiallergic effects, particularly in mast cell-mediated allergic inflammation. Such studies reveal the potential of benzamide derivatives in developing treatments for allergic inflammatory diseases by inhibiting histamine release and pro-inflammatory cytokines (Je et al., 2015).

Diagnostic Applications

The exploration of sigma receptor scintigraphy using iodobenzamides, for example, P-(123)I-MBA, in detecting primary breast tumors showcases the diagnostic potential of benzamide derivatives. The selective binding to sigma receptors, overexpressed in cancer cells, underlines the utility of such compounds in noninvasive cancer diagnosis (Caveliers et al., 2002).

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-24(25-21-7-10-23-19(15-21)12-14-30-23)18-5-8-22(9-6-18)31(28,29)26-13-11-17-3-1-2-4-20(17)16-26/h1-10,12,14-15H,11,13,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFZHJHFYZGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

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